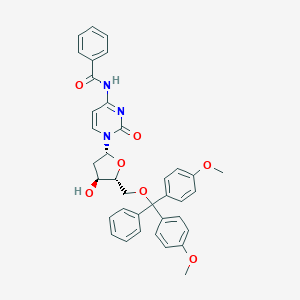

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

概述

描述

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷是一种嘌呤核苷类似物。嘌呤核苷类似物具有广泛的抗肿瘤活性,靶向惰性淋巴系统恶性肿瘤。 该过程中抗癌机制依赖于抑制 DNA 合成和诱导凋亡 .

准备方法

合成路线和反应条件

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷的合成涉及用苯甲酰基和二甲氧基三苯甲基对核苷进行保护。反应条件通常涉及使用有机溶剂和催化剂来促进保护和脱保护步骤。 具体的合成路线可能根据最终产品的所需纯度和收率而有所不同 .

工业生产方法

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷的工业生产遵循与实验室合成相同的原则,但规模更大。该过程涉及使用大型反应器、精确控制反应条件以及纯化步骤,以确保最终产品的高纯度。 使用自动化系统和质量控制措施对于保持生产的一致性和效率至关重要 .

化学反应分析

反应类型

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可用于去除保护基团或修饰核苷结构。

取代: 取代反应可以将不同的官能团引入核苷结构.

常见试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度、溶剂和 pH 值,经过精心控制以实现预期的结果 .

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化核苷衍生物,而取代反应可以将新的官能团引入核苷结构 .

科学研究应用

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research, including:

- Gene Therapy : Used to deliver therapeutic genes to target cells.

- Molecular Diagnostics : Employed in the detection of genetic disorders and pathogens.

Pharmaceutical Development

Antiviral and Anticancer Drug Development

This compound is instrumental in developing nucleoside analogs that enhance the efficacy of antiviral and anticancer therapies. Its modifications allow for improved pharmacological properties, which can lead to:

- Increased Therapeutic Efficacy : Enhanced activity against specific viral infections and cancer types.

- Reduced Side Effects : Improved selectivity reduces toxicity to healthy cells.

Biotechnology Applications

DNA Probes and Primers for PCR

In biotechnology, this compound is utilized to design DNA probes and primers for Polymerase Chain Reaction (PCR). This application is vital for:

- Accurate DNA Amplification : Facilitating the amplification of specific DNA sequences for further analysis.

- Genetic Research : Enabling studies on gene expression and regulation.

Research in Epigenetics

Understanding Gene Regulation Mechanisms

The compound is valuable in epigenetic studies, helping researchers investigate how nucleic acid modifications affect gene expression. This includes:

- Studying Methylation Patterns : Understanding how methylation influences gene activity.

- Exploring Chromatin Dynamics : Investigating how structural changes in chromatin affect transcriptional regulation.

Diagnostic Tools

Formulation of Probes for Genetic Testing

this compound is employed in creating probes and primers for various nucleic acid amplification techniques, essential for:

- Pathogen Detection : Identifying infectious agents in clinical samples.

- Genetic Disorder Screening : Facilitating early diagnosis of hereditary conditions.

-

Anticancer Activity Assessment

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs exhibit significant cytotoxic effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis .

-

Gene Delivery Systems

- Research featured in Nature Biotechnology highlighted the use of this compound in formulating nanoparticles for targeted gene delivery, showing enhanced transfection efficiency compared to conventional methods .

- PCR Efficiency Improvement

作用机制

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷的作用机制涉及抑制 DNA 合成。该化合物靶向 DNA 聚合酶和其他参与 DNA 复制的酶,导致 DNA 合成中断并在癌细胞中诱导凋亡。 涉及的分子靶标和途径包括 DNA 聚合酶、凋亡途径和细胞周期调节 .

相似化合物的比较

类似化合物

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-3'-脱氧胞苷: 另一种具有类似保护基团的核苷类似物。

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-O-甲基胞苷: 一种在核苷上添加了甲基的修饰核苷。

独特性

N4-苯甲酰基-5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷的独特性在于其特定的保护基团及其有效抑制 DNA 合成的能力。 其结构允许与 DNA 聚合酶和其他酶进行靶向相互作用,使其成为抗癌研究中的宝贵化合物 .

生物活性

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.701 g/mol |

| CAS Number | 67219-55-0 |

| Melting Point | 119°C |

| Purity | ≥99.0% (HPLC) |

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Tested: Human leukemia HL-60 cells

- EC50 Value: 1 µM

- Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

| Compound | EC50 (µM) | Mechanism of Action | Targeted Virus/Cancer Cell Type |

|---|---|---|---|

| Bz-DMT-dC | 1 | DNA polymerase inhibition | HL-60 leukemia cells |

| Acyclovir | 0.5 | Viral DNA polymerase inhibition | Herpes Simplex Virus |

| Zidovudine (AZT) | 0.1 | Reverse transcriptase inhibition | HIV |

属性

CAS 编号 |

67219-55-0 |

|---|---|

分子式 |

C37H35N3O7 |

分子量 |

633.7 g/mol |

IUPAC 名称 |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |

InChI 键 |

MYSNCIZBPUPZMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

手性 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

规范 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

外观 |

Powder |

Key on ui other cas no. |

67219-55-0 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: this compound serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using this compound?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。